molecular formula C11H15NOS B3012627 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine CAS No. 2320931-54-0

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine

Cat. No.: B3012627
CAS No.: 2320931-54-0
M. Wt: 209.31
InChI Key: CSWIWNIAKFUBNR-UHFFFAOYSA-N
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Description

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to an oxan-4-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine typically involves the following steps:

    Formation of the Oxan-4-ylmethyl Intermediate: This step involves the preparation of the oxan-4-ylmethyl group, which can be achieved through various organic synthesis techniques.

    Attachment of the Sulfanyl Group: The oxan-4-ylmethyl intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.

    Coupling with Pyridine: Finally, the sulfanylated intermediate is coupled with a pyridine ring under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfanyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: This compound shares a similar sulfanyl-pyridine structure but with additional functional groups.

    Thiazole Derivatives: Compounds containing a thiazole ring with sulfanyl substituents.

Uniqueness

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine is unique due to its specific combination of the oxan-4-ylmethyl moiety and the sulfanyl-pyridine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(oxan-4-ylmethylsulfanyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-6-12-11(3-1)14-9-10-4-7-13-8-5-10/h1-3,6,10H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIWNIAKFUBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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